5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is fused with a 4-chlorobenzyl and a 4-ethoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrazine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of catalytic amounts of acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazolo[1,5-a]pyrazine compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in the development of new materials and catalysts.
Biology: It has shown promise in biological studies as a potential inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation for therapeutic applications.
Industry: The compound’s unique structural features make it useful in the design of novel dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further elucidation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the ethoxy group, which may affect its chemical and biological properties.
5-(4-methylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions.
5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Features a methoxy group instead of an ethoxy group, which may influence its solubility and biological activity.
Uniqueness
The presence of both the 4-chlorobenzyl and 4-ethoxyphenyl groups in 5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique chemical and biological properties that distinguish it from similar compounds. These structural features may enhance its binding affinity to specific molecular targets or improve its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-2-27-18-9-5-16(6-10-18)19-13-20-21(26)24(11-12-25(20)23-19)14-15-3-7-17(22)8-4-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMPULALKZWKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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